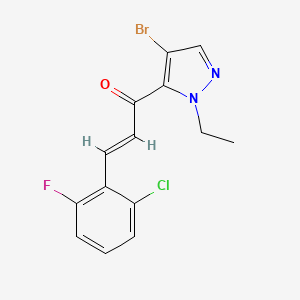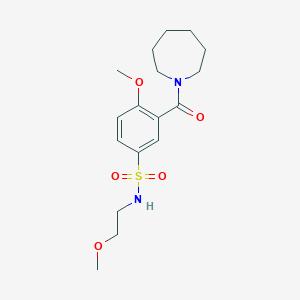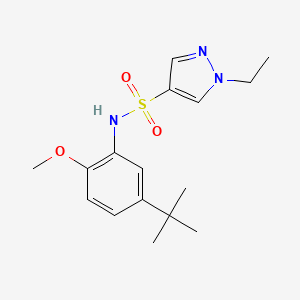![molecular formula C23H16BrN3O3 B5442361 6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5442361.png)
6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family. It has been extensively studied for its potential biological activities, including its use as an anticancer agent. The compound's unique chemical structure and properties make it an exciting target for scientific research.
Mécanisme D'action
The exact mechanism of action of 6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, several studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemical and Physiological Effects:
6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. The compound has also been shown to induce oxidative stress and DNA damage in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines, making it an attractive target for cancer research. However, one of the limitations of using the compound is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the identification of the exact mechanism of action of the compound. Additionally, further studies could explore the potential use of the compound in combination with other anticancer agents to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-methylbenzaldehyde and 4-nitrobenzaldehyde with 2-aminobenzoic acid in the presence of a brominating agent and a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential biological activities. Several studies have shown that the compound exhibits potent anticancer activity against various cancer cell lines. It has also been shown to have antifungal, antibacterial, and anti-inflammatory properties.
Propriétés
IUPAC Name |
6-bromo-3-(3-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O3/c1-15-3-2-4-19(13-15)26-22(12-7-16-5-9-18(10-6-16)27(29)30)25-21-11-8-17(24)14-20(21)23(26)28/h2-14H,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVOUWXRAXCEHC-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(2-chloro-6-fluoro-3-methylbenzoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5442282.png)

![3-[4-(dimethylamino)phenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5442288.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(2-phenylethoxy)phenyl]guanidine](/img/structure/B5442292.png)




![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B5442328.png)
![7-acetyl-N-(3-methylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5442342.png)
![2-(6-methoxy-2-naphthyl)-4-[(4-methoxypyridin-2-yl)methyl]morpholine](/img/structure/B5442344.png)
![2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)propan-2-ol](/img/structure/B5442356.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5442360.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dibromophenol](/img/structure/B5442365.png)